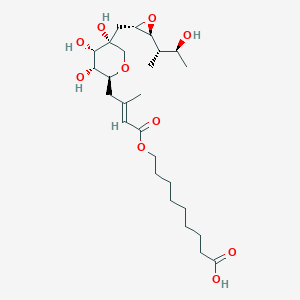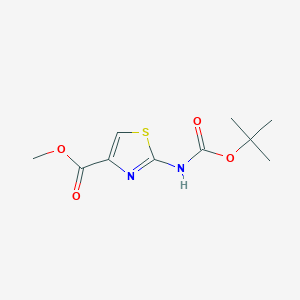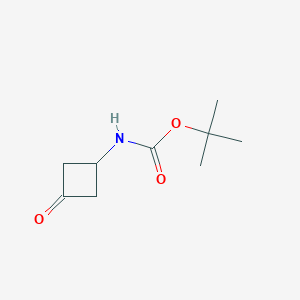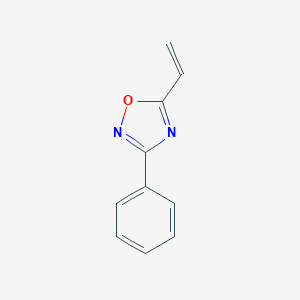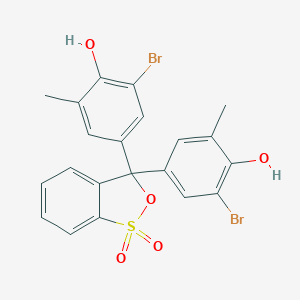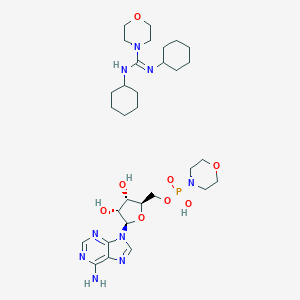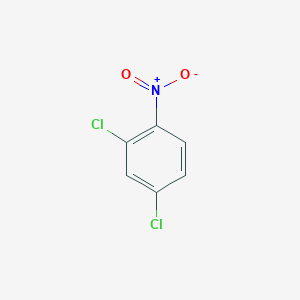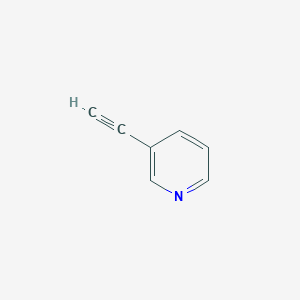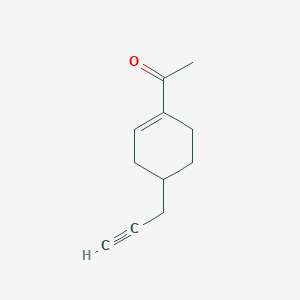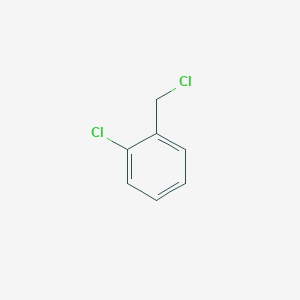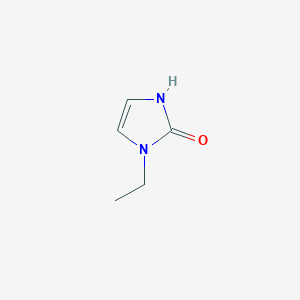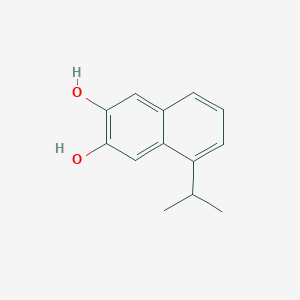
5-Isopropylnaphthalene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropylnaphthalene-2,3-diol is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline powder that is used in various scientific research applications. This compound is known for its unique biochemical and physiological effects, which make it an important tool for researchers.
Mecanismo De Acción
The mechanism of action of 5-Isopropylnaphthalene-2,3-diol is not fully understood. However, it is believed that this compound interacts with various cellular components such as proteins, enzymes, and DNA. This interaction can lead to changes in cellular activity, which can affect various physiological processes.
Efectos Bioquímicos Y Fisiológicos
5-Isopropylnaphthalene-2,3-diol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, 5-Isopropylnaphthalene-2,3-diol has been shown to have anti-cancer properties, which can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Isopropylnaphthalene-2,3-diol in lab experiments include its unique biochemical and physiological effects, which make it an important tool for researchers. Additionally, this compound is readily available and relatively inexpensive. However, one limitation of using 5-Isopropylnaphthalene-2,3-diol in lab experiments is its potential toxicity. This compound can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Direcciones Futuras
There are several future directions for research involving 5-Isopropylnaphthalene-2,3-diol. One area of interest is the development of new synthetic methods for this compound. Additionally, researchers are interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanism of action of 5-Isopropylnaphthalene-2,3-diol, which could lead to a better understanding of its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 5-Isopropylnaphthalene-2,3-diol involves the reaction of 5-isopropylnaphthalene with potassium permanganate. The reaction is carried out in the presence of sulfuric acid and water. The resulting product is then purified using various techniques such as recrystallization, distillation, and chromatography.
Aplicaciones Científicas De Investigación
5-Isopropylnaphthalene-2,3-diol has various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. It is also used in the preparation of various chemicals such as fragrances, dyes, and pharmaceuticals. This compound is also widely used in the study of the biochemical and physiological effects of naphthalene derivatives.
Propiedades
Número CAS |
113458-96-1 |
|---|---|
Nombre del producto |
5-Isopropylnaphthalene-2,3-diol |
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
5-propan-2-ylnaphthalene-2,3-diol |
InChI |
InChI=1S/C13H14O2/c1-8(2)10-5-3-4-9-6-12(14)13(15)7-11(9)10/h3-8,14-15H,1-2H3 |
Clave InChI |
RTCBOPXHBRRIQJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=CC(=C(C=C21)O)O |
SMILES canónico |
CC(C)C1=CC=CC2=CC(=C(C=C21)O)O |
Sinónimos |
2,3-Naphthalenediol, 5-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
